molecular formula C19H28BrNO3 B565806 erythro-Glycopyrronium bromide CAS No. 129784-12-9

erythro-Glycopyrronium bromide

Cat. No. B565806
CAS RN: 129784-12-9
M. Wt: 398.341
InChI Key: VPNYRYCIDCJBOM-QQTWVUFVSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythro-Glycopyrronium bromide, also known as glycopyrronium, is an anticholinergic drug . It is a quaternary ammonium salt composed of 3- { [cyclopentyl (hydroxy)phenylacetyl]oxy}-1,1-dimethylpyrrolidin-1-ium and bromide ions in a 1:1 ratio . It is used in the preparation of diester-containing compounds for treating hyperhidrosis .


Synthesis Analysis

The synthesis of glycopyrronium bromide involves the reaction of N-methylpyrrolidin-3-ol with compounds of Formula I or Formula II, followed by additional steps . The process is efficient and results in pharmaceutical-grade glycopyrronium bromide .


Molecular Structure Analysis

The molecular formula of erythro-Glycopyrronium bromide is C19H28BrNO3 . It is a member of benzenes and is a synthetically created quaternary amine with pyridine and a cyclopentane moiety within the compound’s structure .


Physical And Chemical Properties Analysis

Erythro-Glycopyrronium bromide is a white or almost white, crystalline powder . Its molecular weight is 318.4 g/mol .

Mechanism of Action

Target of Action

Erythro-Glycopyrronium bromide, also known as Glycopyrronium, is a long-acting muscarinic antagonist (LAMA) . Its primary targets are the muscarinic receptors . These receptors are part of the autonomic nervous system and play a crucial role in various physiological functions, including smooth muscle contraction, heart rate, and glandular secretion .

Mode of Action

Glycopyrronium works by competitively blocking muscarinic receptors , thus inhibiting cholinergic transmission . This means it binds to these receptors and prevents acetylcholine, a neurotransmitter, from activating them . This blockade leads to a decrease in the activity of the parasympathetic nervous system, resulting in effects such as bronchodilation .

Biochemical Pathways

The blockade of muscarinic receptors by Glycopyrronium affects several biochemical pathways. It reduces the activity of the parasympathetic nervous system, leading to a decrease in smooth muscle contraction, glandular secretion, and heart rate . This can result in a reduction of symptoms in conditions like Chronic Obstructive Pulmonary Disease (COPD), where the airways become narrowed .

Pharmacokinetics

Glycopyrronium is rapidly absorbed into the systemic circulation after inhalation and its plasma concentrations decrease rapidly thereafter . The lung absorption of glycopyrronium is dominated by slow-phase absorption with a half-life of about 3.5 days, which accounted for 79% of the drug absorbed through the lungs into the bloodstream . The systemic clearance of Glycopyrronium is quick, contributing to its long duration of action .

Result of Action

The primary result of Glycopyrronium’s action is the improvement of lung function in patients with COPD . It achieves this by reducing bronchoconstriction, leading to an increase in airflow . This can result in improved exercise tolerance, reduced symptoms, and better health status for patients .

Action Environment

The action of Glycopyrronium can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the pH of the environment in the gastrointestinal tract . Additionally, the drug’s stability could be influenced by factors such as temperature and humidity . Glycopyrronium has been formulated to be stable under a wide range of environmental conditions .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

Future Directions

Glycopyrronium bromide is currently in development for COPD. Phase II studies have shown that glycopyrronium 50 μg once daily provides clinically significant 24-hour bronchodilation with a rapid onset of action, which is faster than that of tiotropium, and a favorable safety and tolerability profile .

properties

IUPAC Name

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNYRYCIDCJBOM-QQTWVUFVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199205
Record name erythro-Glycopyrronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

erythro-Glycopyrronium bromide

CAS RN

51186-83-5, 129784-12-9
Record name erythro-Glycopyrronium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51186-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycopyrronium bromide [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051186835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycopyrrolate, (2R,3'S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129784129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name erythro-Glycopyrronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCOPYRROLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V92SO9WP2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GLYCOPYRROLATE, (2R,3'S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68EL47CXSP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.